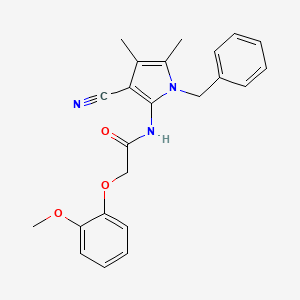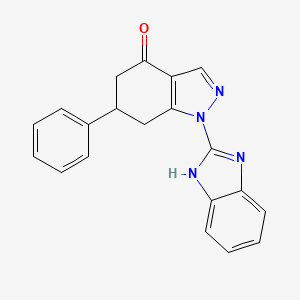![molecular formula C24H20ClN3O2S B10874252 (4E)-5-[(4-chlorobenzyl)sulfanyl]-4-{[(4-methoxyphenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874252.png)
(4E)-5-[(4-chlorobenzyl)sulfanyl]-4-{[(4-methoxyphenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-5-[(4-chlorobenzyl)sulfanyl]-4-{[(4-methoxyphenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-[(4-chlorobenzyl)sulfanyl]-4-{[(4-methoxyphenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolone Core: The initial step involves the condensation of phenylhydrazine with ethyl acetoacetate to form the pyrazolone ring.
Introduction of the Sulfanyl Group: The pyrazolone intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the sulfanyl group.
Formation of the Methoxyphenylamino Substituent: The final step involves the reaction of the intermediate with 4-methoxyaniline under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with a pyrazolone core have been studied for their anti-inflammatory, analgesic, and antipyretic properties. This specific compound could be investigated for similar activities, as well as potential antimicrobial or anticancer effects.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-5-[(4-chlorobenzyl)sulfanyl]-4-{[(4-methoxyphenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory and analgesic properties.
Metamizole: A pyrazolone compound used as an analgesic and antipyretic.
Sulfinpyrazone: A pyrazolone derivative used to treat gout.
Uniqueness
Compared to these similar compounds, (4E)-5-[(4-chlorobenzyl)sulfanyl]-4-{[(4-methoxyphenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one features unique substituents that could confer distinct biological activities or chemical reactivity. The presence of the sulfanyl and methoxyphenylamino groups, in particular, may enhance its interaction with specific biological targets or improve its pharmacokinetic properties.
Properties
Molecular Formula |
C24H20ClN3O2S |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H20ClN3O2S/c1-30-21-13-11-19(12-14-21)26-15-22-23(31-16-17-7-9-18(25)10-8-17)27-28(24(22)29)20-5-3-2-4-6-20/h2-15,27H,16H2,1H3 |
InChI Key |
KNWCBHVKVGXICK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-methyl-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10874169.png)
![4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol](/img/structure/B10874183.png)
![7-(furan-2-ylmethyl)-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874189.png)
![N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10874201.png)
![3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874211.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B10874218.png)
![(1E)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(thiophen-2-yl)ethanimine](/img/structure/B10874222.png)

![1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10874228.png)
![N~1~-[1-({2-[2-(4-Chlorophenoxy)acetyl]hydrazino}carbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10874229.png)
![3-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1,3-benzothiazole-2(3H)-thione](/img/structure/B10874244.png)
![3-{(E)-[(9-ethyl-9H-carbazol-3-yl)imino]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B10874250.png)


